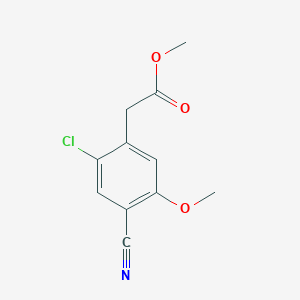
tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by its pyrrolidine ring structure, which is substituted with tosyloxy groups and a tert-butyl ester moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require the use of strong bases, such as lithium hexamethyldisilylamide (LHS), and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and elevated temperatures for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of specific functional groups on biological activity. Its derivatives may serve as potential inhibitors or activators of enzymes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tosyloxy groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
- (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester
- (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic acid tert-butyl ester
Uniqueness
What sets tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate apart from similar compounds is the presence of two tosyloxy groups These groups enhance its reactivity and make it a more versatile intermediate in synthetic chemistry
Propiedades
Fórmula molecular |
C24H31NO8S2 |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
tert-butyl (2S,4R)-4-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-16-19-14-20(15-25(19)23(26)32-24(3,4)5)33-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3/t19-,20+/m0/s1 |
Clave InChI |
MCIYOWPKJANFDO-VQTJNVASSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C[C@H](CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate](/img/structure/B8585196.png)

methyl}pyridine](/img/structure/B8585222.png)










![3-ethoxy-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B8585278.png)
